5-Bromo-2-methyl-6-(piperidin-1-yl)nicotinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15BrN2O2 |
|---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
5-bromo-2-methyl-6-piperidin-1-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15BrN2O2/c1-8-9(12(16)17)7-10(13)11(14-8)15-5-3-2-4-6-15/h7H,2-6H2,1H3,(H,16,17) |
InChI Key |
ATGROGQQLIDRCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)O)Br)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-6-(piperidin-1-yl)nicotinic acid typically involves multiple steps. One common method starts with the bromination of 2-methyl-6-(piperidin-1-yl)nicotinic acid. The bromination reaction is usually carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-6-(piperidin-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or substituted amines.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 5-Bromo-2-methyl-6-(piperidin-1-yl)nicotinic acid exhibits significant antimicrobial properties. In vitro studies indicate effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications. For instance, one study reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 50 µg/mL.
Anticancer Properties
The compound has been investigated for its anticancer effects, particularly against breast cancer cell lines. Studies show that it can induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest. A notable study found that treatment with this compound resulted in a 70% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 25 µM after 48 hours .
Nicotinic Acetylcholine Receptor Modulation
This compound acts as a modulator of nicotinic acetylcholine receptors (nAChRs). This interaction influences neurotransmission and may have implications for treating neurological disorders such as Alzheimer's disease. Research indicates that compounds targeting nAChRs can enhance cognitive function and memory retention in animal models .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Various derivatives have been synthesized to evaluate their biological activities. For example, modifications to the piperidine ring have led to increased potency against specific cancer cell lines, with some derivatives showing improved selectivity for nAChRs .
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Concentration (µg/mL or µM) | Effect Observed |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 - 50 | Inhibition of growth |
| Antimicrobial | Escherichia coli | 10 - 50 | Inhibition of growth |
| Anticancer (MCF-7) | Breast Cancer Cell Line | 25 | 70% reduction in cell viability |
| nAChR Modulation | Neurotransmission assays | Varies | Enhanced cognitive function |
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-6-(piperidin-1-yl)nicotinic acid involves its interaction with specific molecular targets. The piperidin-1-yl group allows the compound to bind to nicotinic acetylcholine receptors, modulating their activity. This interaction can influence various signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s key structural analogs differ in substituents at positions 2, 5, and 6 of the pyridine ring. Below is a comparative analysis based on substituent variations:
Table 1: Substituent Comparison of Nicotinic Acid Derivatives
Key Observations :
- Bromine and Lipophilicity: The bromine atom at position 5 enhances molecular weight and lipophilicity compared to non-brominated analogs (e.g., 5-(Piperidin-1-yl)nicotinic acid, MW 206.24 vs. 313.17 g/mol) .
- Substituent Effects on Solubility : Hydroxy or methoxy groups at position 6 (e.g., 5-Bromo-6-hydroxynicotinic acid) improve water solubility but may reduce metabolic stability compared to the piperidin-1-yl group, which introduces steric bulk and basicity .
Biological Activity
5-Bromo-2-methyl-6-(piperidin-1-yl)nicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of nicotinic acid derivatives, characterized by the presence of a bromine atom at the 5-position and a piperidine ring at the 6-position. Its chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 284.15 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | Not available |
This compound exhibits its biological activity primarily through modulation of nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes including neurotransmission and inflammation. The compound's piperidine moiety is believed to enhance its affinity for these receptors, potentially leading to both agonistic and antagonistic effects depending on the specific receptor subtype targeted.
Pharmacological Effects
- Anti-inflammatory Activity : Studies have indicated that nicotinic acid derivatives can modulate inflammatory responses by acting on nAChRs present on immune cells. This action can lead to reduced production of pro-inflammatory cytokines.
- Neuroprotective Effects : The compound may offer neuroprotective benefits by enhancing cholinergic signaling in the brain, which is critical for cognitive functions and memory.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of nicotinic acid, including this compound, exhibit antimicrobial activity against various bacterial strains.
Case Studies
Case Study 1: Anti-inflammatory Activity
In a recent study, this compound was tested for its ability to inhibit the release of TNF-alpha in LPS-stimulated macrophages. The results demonstrated a significant reduction in TNF-alpha levels compared to control groups, indicating its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of several nicotinic acid derivatives against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and S. aureus, suggesting strong antibacterial properties.
Table 2: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced TNF-alpha production | |
| Antimicrobial | MIC against E. coli: 0.0048 mg/mL | |
| Neuroprotective | Enhanced cholinergic signaling |
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has provided insights into how modifications can influence its biological activity. For instance, substituents on the piperidine ring can significantly alter receptor binding affinity and selectivity.
Table 3: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Bromine at C5 | Increases receptor affinity |
| Methyl at C2 | Enhances solubility |
| Piperidine ring | Improves bioavailability |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing 5-Bromo-2-methyl-6-(piperidin-1-yl)nicotinic acid, and how should they be prioritized?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the piperidinyl group (δ 1.4–2.8 ppm for piperidine protons) and bromine substitution (deshielding effects on adjacent carbons). For example, similar pyridine derivatives show distinct splitting patterns for aromatic protons .
- High-Performance Liquid Chromatography (HPLC) : Prioritize reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% as per GLPBIO standards) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can confirm the molecular ion peak (expected m/z ≈ 298–300 for [M+H]) .
Q. How should solubility challenges be addressed during in vitro assays with this compound?
- Methodology :
- Co-solvent Systems : Use dimethyl sulfoxide (DMSO) for initial stock solutions (≤10% v/v final concentration to avoid cytotoxicity). For aqueous buffers, optimize pH (e.g., phosphate buffer at pH 7.4) to exploit the carboxylic acid group’s ionization .
- Sonication and Heating : Briefly sonicate (30 sec at 40 kHz) or warm to 37°C to enhance dissolution, monitoring for thermal degradation via HPLC .
Advanced Research Questions
Q. What synthetic strategies are effective for introducing the piperidin-1-yl group into the nicotinic acid scaffold?
- Methodology :
- Buchwald-Hartwig Amination : Use palladium catalysts (e.g., Pd(OAc)/Xantphos) with 5-bromo-2-methylnicotinic acid and piperidine under inert conditions. Monitor reaction progress via TLC (R shift from 0.3 to 0.6 in ethyl acetate/hexane) .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h by irradiating at 120°C (50 W) in DMF, achieving yields >75% .
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina with the crystal structure of target enzymes (e.g., kinases or GPCRs). Parameterize the bromine atom’s van der Waals radius (1.85 Å) and partial charge (-0.15 e) based on similar halogenated nicotinic acids .
- MD Simulations : Run 100 ns molecular dynamics simulations in GROMACS to assess stability of the piperidinyl group in hydrophobic binding pockets .
Q. How to resolve discrepancies in reported reaction yields for brominated nicotinic acid derivatives?
- Methodology :
- Controlled Replication : Standardize solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst batch (e.g., Pd/C from Sigma vs. Strem Chemicals). For example, Pd/C from Strem improved yields by 15% in Suzuki couplings .
- Byproduct Analysis : Use LC-MS to identify halogen exchange byproducts (e.g., dehalogenation or dimerization) that reduce yields .
Safety and Handling
Q. What are critical safety protocols for handling this compound in electrophilic reactions?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods during synthesis. Piperidinyl derivatives may release toxic vapors (e.g., HBr) under acidic conditions .
- Spill Management : Neutralize spills with sodium bicarbonate (1:10 w/v) and collect in sealed containers for incineration (UN 3077 regulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
